

A Researcher's Guide to Commercial MCPA-d3 Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCPA-d3
Cat. No.: B15554719

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For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. The use of isotopically labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of commercially available **MCPA-d3** (4-Chloro-2-methyl-d3-phenoxyacetic acid) analytical standards, essential for the precise analysis of the widely used herbicide MCPA.

Commercial Supplier Landscape for MCPA-d3

A variety of chemical suppliers offer **MCPA-d3** analytical standards. The following table summarizes the offerings from prominent vendors, providing a comparative overview to aid in the selection of the most suitable standard for your research needs.

Supplier	Product Name	Catalog Number	Format	Concentration	Purity	CAS Number
Supelco (Sigma-Aldrich)	MCPA-(methyl-d3) PESTANA L®, analytical standard	68405-10MG	Neat	-	≥98.0% (HPLC)	352431-14-2
ZeptoMetrix (Chiron)	MCPA-d3	Solution	100 µg/mL in Methanol	≥94.5%	352431-14-2	
MedChem Express	MCPA-d3	HY-B0859S	Solid	-	>98%	352431-14-2
AccuStandard	MCPA-d3	Not readily available	-	-	-	-
Cambridge Isotope Laboratories (CIL)	Not specifically listed	-	-	-	-	-

Experimental Protocols: Analysis of MCPA in Environmental Matrices

The use of **MCPA-d3** as an internal standard is critical for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of MCPA in complex samples such as water and soil. Below are detailed experimental protocols for the analysis of MCPA using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

Analysis of MCPA in Water Samples

This protocol is a synthesized methodology based on established environmental analysis procedures.

1. Sample Preparation and Fortification:

- Filter water samples through a 0.45 µm filter.
- To a 100 mL aliquot of the filtered water sample, add a known concentration of **MCPA-d3** internal standard (e.g., 100 ng).
- For recovery experiments, spike replicate samples with known concentrations of a certified MCPA standard.

2. Solid-Phase Extraction (SPE):

- Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Dry the cartridge under vacuum for 10-20 minutes.
- Elute the analytes with 5 mL of methanol.

3. Sample Concentration and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Injection Volume: 10 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both MCPA and **MCPA-d3**. A common transition for MCPA is m/z 199 \rightarrow 141.[1]

Analysis of MCPA in Soil Samples

This protocol outlines a common procedure for the extraction and analysis of MCPA from soil matrices.[2]

1. Sample Preparation and Extraction:

- Air-dry the soil sample and sieve it through a 2 mm sieve.
- To 10 g of the homogenized soil in a centrifuge tube, add a known amount of **MCPA-d3** internal standard.
- Add 20 mL of an extraction solvent (e.g., acetonitrile or an alkaline solution like 0.1 M NaOH).
- Shake vigorously for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

2. Clean-up (if necessary):

- The extract may be cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent like C18 or graphitized carbon black to remove interfering matrix components.

3. Solvent Exchange and Concentration:

- Evaporate the solvent from the extract under a stream of nitrogen.
- Reconstitute the residue in a known volume of the LC mobile phase.

4. LC-MS/MS Analysis:

- The LC-MS/MS conditions would be similar to those described for water analysis, with potential modifications to the gradient profile to optimize separation from any remaining matrix components.

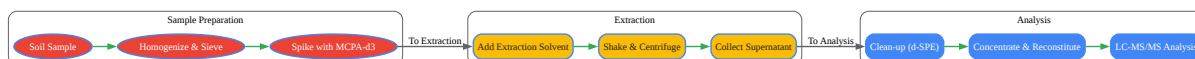
Visualizing the Workflow

To facilitate a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.



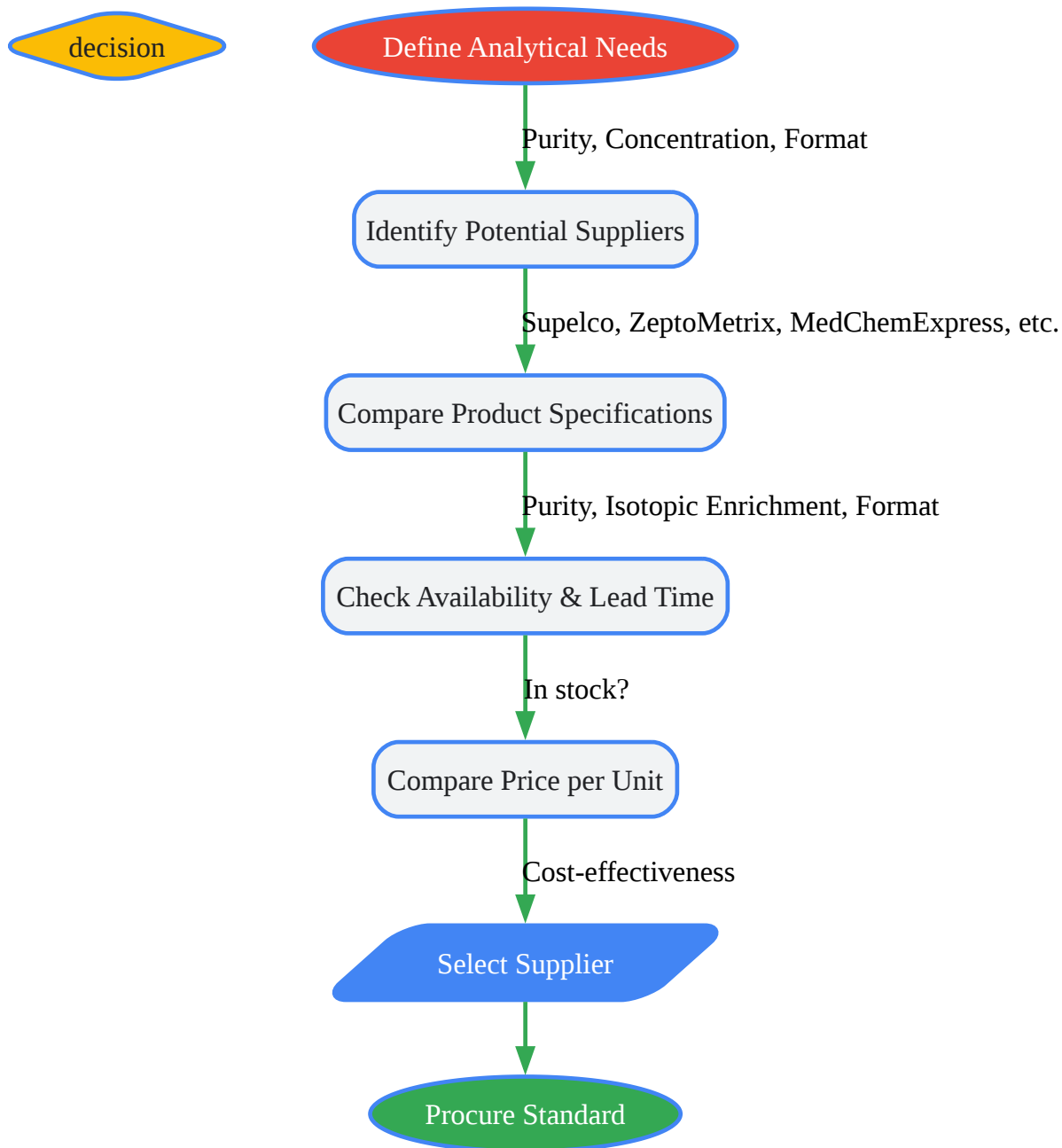
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Workflow for MCPA Analysis in Water.



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Workflow for MCPA Analysis in Soil.



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Logical Flow for Selecting a Commercial Supplier.

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References

- 1. benchchem.com [benchchem.com]
- 2. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Commercial MCPA-d3 Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554719#commercial-suppliers-of-mcpa-d3-analytical-standard]

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